molecular formula C15H20N2O2 B11144478 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B11144478
M. Wt: 260.33 g/mol
InChI Key: ZVIOUXRAETUFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, secondary amines, and substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the propanamide side chain. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C15H20N2O2/c1-11(2)15(18)16-8-10-17-9-7-12-13(17)5-4-6-14(12)19-3/h4-7,9,11H,8,10H2,1-3H3,(H,16,18)

InChI Key

ZVIOUXRAETUFIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCN1C=CC2=C1C=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.